![molecular formula C15H13N5O B5883489 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE](/img/structure/B5883489.png)
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
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Overview
Description
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining isoquinoline and triazolopyrimidine moieties, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been found to inhibit CDK2, a crucial enzyme in cell cycle regulation, by binding to its active site and preventing substrate access . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-c]pyrimidine: Shares structural similarities and is used in similar research applications.
Uniqueness
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE is unique due to its combined isoquinoline and triazolopyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-14(13-17-15-16-7-3-8-20(15)18-13)19-9-6-11-4-1-2-5-12(11)10-19/h1-5,7-8H,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHURNBGIJZQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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